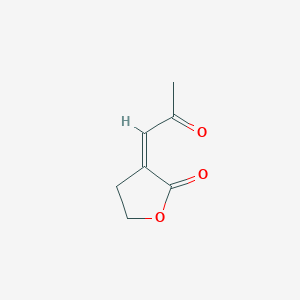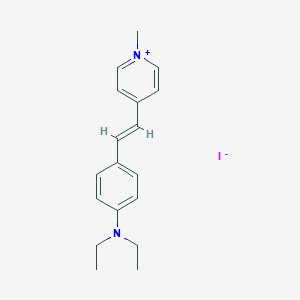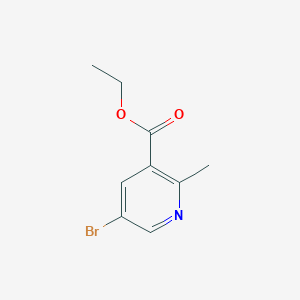
(3Z)-3-(2-oxopropylidene)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-3-(2-oxopropylidene)oxolan-2-one, commonly known as Levulinic acid, is a naturally occurring organic compound. It is widely used in various industries, including pharmaceuticals, agriculture, and food processing. Levulinic acid has gained significant attention due to its unique chemical properties and potential applications in different fields.
科学的研究の応用
Levulinic acid has been extensively studied for its potential applications in different fields. In the pharmaceutical industry, it is used as a starting material for the synthesis of various drugs, including antihypertensive agents, anti-inflammatory agents, and antifungal agents. Levulinic acid also exhibits antimicrobial properties and can be used as a preservative in food processing.
作用機序
Levulinic acid acts as a weak acid and undergoes ionization in aqueous solutions. It can form hydrogen bonds with various functional groups, including hydroxyl, carboxyl, and amino groups. The mechanism of action of Levulinic acid is not well understood, but it is believed to act as an inhibitor of various enzymes, including proteases and phospholipases.
Biochemical and Physiological Effects:
Levulinic acid exhibits various biochemical and physiological effects. It has been shown to possess antioxidant properties and can scavenge free radicals in vitro. Levulinic acid also exhibits anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, Levulinic acid can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses.
実験室実験の利点と制限
Levulinic acid has several advantages in laboratory experiments. It is readily available and can be synthesized through various methods. Levulinic acid is also stable under normal laboratory conditions and can be stored for extended periods. However, Levulinic acid has some limitations, including its low solubility in water and its tendency to form complexes with various metal ions.
将来の方向性
There are several future directions for the research on Levulinic acid. One potential area of research is the development of new synthetic methods for the production of Levulinic acid. Another area of research is the investigation of the potential applications of Levulinic acid in the field of renewable energy. Levulinic acid can be used as a platform chemical for the production of various biofuels, including bioethanol and biodiesel. Additionally, the investigation of the mechanism of action of Levulinic acid and its potential therapeutic applications in the treatment of various diseases is an area of ongoing research.
合成法
Levulinic acid can be synthesized through various methods, including acid-catalyzed hydrolysis of hexoses, dehydration of fructose, and oxidation of levulinate esters. The most common method for the production of Levulinic acid is the acid-catalyzed hydrolysis of hexoses, which involves the use of mineral acids such as sulfuric acid or hydrochloric acid.
特性
CAS番号 |
139915-22-3 |
|---|---|
製品名 |
(3Z)-3-(2-oxopropylidene)oxolan-2-one |
分子式 |
C7H8O3 |
分子量 |
140.14 g/mol |
IUPAC名 |
(3Z)-3-(2-oxopropylidene)oxolan-2-one |
InChI |
InChI=1S/C7H8O3/c1-5(8)4-6-2-3-10-7(6)9/h4H,2-3H2,1H3/b6-4- |
InChIキー |
CXGLOIFHYPUVGP-XQRVVYSFSA-N |
異性体SMILES |
CC(=O)/C=C\1/CCOC1=O |
SMILES |
CC(=O)C=C1CCOC1=O |
正規SMILES |
CC(=O)C=C1CCOC1=O |
同義語 |
2-Propanone, 1-(dihydro-2-oxo-3(2H)-furanylidene)-, (Z)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)







![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)

